![molecular formula C23H16FN3O B2774953 6-氟-1-(4-甲氧基苯基)-3-苯基-1H-嘧啶并[4,3-c]喹啉 CAS No. 892358-57-5](/img/structure/B2774953.png)

6-氟-1-(4-甲氧基苯基)-3-苯基-1H-嘧啶并[4,3-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

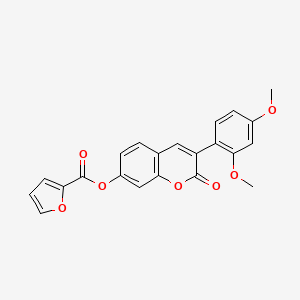

“6-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a compound that belongs to the family of fluoroquinolones . Fluoroquinolones are a type of antibacterial compounds that have been used in the pharmaceutical market for several decades . They are known for their high level of antibacterial activity and wide spectrum, surpassing many antibiotics .

Synthesis Analysis

The synthesis of fluoroquinolone-based compounds involves various steps. For instance, the synthesis of similar compounds involved the reaction of a lead molecule with thionyl chloride to give an acid chloride, which then reacted with hydrazine hydrate to afford a hydrazide . The hy科学研究应用

荧光和光物理性质

- 用于细胞成像的荧光团:通过简单、经济高效的过程合成的某些吡喃并[3,2-f]喹啉和菲咯啉衍生物在培养的 HeLa 细胞中表现出染色特性,表明它们可用作哺乳动物细胞成像的荧光团 (Majumdar 等,2014)。

- 激发态分子内质子转移 (ESIPT) 启发的荧光团:对基于唑-喹啉的荧光团的研究揭示了它们的光物理行为,例如双发射和大斯托克斯位移,在不同极性的溶剂中,表明它们在荧光光谱学中的潜力 (Padalkar & Sekar,2014)。

化学合成和表征

- 喹啉衍生物的合成:对含酚和苯胺类似物的吡唑并[1,5-a]嘧啶衍生物进行亲核加成反应的研究概述了一种创建各种喹啉衍生物的方法,展示了它们的化学多功能性 (Kurihara & Nasu,1982)。

- 具有宽 pH 范围荧光的 novel 荧光团:一项研究引入了 6-甲氧基-4-喹啉酮作为一种稳定的荧光团,在宽 pH 范围内表现出强荧光,适用于生物医学分析 (Hirano 等,2004)。

分子逻辑门和传感器

- 荧光染料作为传感器:已经开发出基于 1H-吡唑并[3,4-b]喹啉的新型荧光传感器,用于检测小无机阳离子,展示了它们在创建灵敏且选择性的基于荧光的传感器方面的潜力 (Mac 等,2010)。

杂环化合物合成

- 杂环化合物的合成:研究表明含氟烷基杂环化合物的合成,表明氟烷基在创建药理学相关结构中的作用 (Pashkevich 等,1998)。

作用机制

Target of Action

Quinoline derivatives have been known to interact with various targets, including topoisomerase ii and iv . These enzymes play a crucial role in DNA replication and transcription processes in bacterial cell lines .

Mode of Action

Quinoline derivatives generally work by interacting with their targets and causing changes that inhibit the function of the target . For instance, they can block the activity of topoisomerase II, preventing the enzyme from settling long bacterial DNA or circular DNA into the cell through supercoiling .

Biochemical Pathways

Quinoline derivatives are known to affect the dna replication and transcription processes in bacterial cell lines by inhibiting the activity of topoisomerase ii .

Pharmacokinetics

The structure-activity relationship study of fluoroquinolones suggested that the carboxylic acid or hydrolyzable amide and ester group at c-3 position is essential for activity, and basic group at c-7 can influence the potency and pharmacokinetics of fluoroquinolones .

Result of Action

Quinoline derivatives generally result in bacterial cell death by disrupting the dna supercoiling so that dna can no longer be contained within the cell .

Action Environment

The efficacy of quinoline derivatives can be influenced by factors such as ph, temperature, and the presence of other compounds .

属性

IUPAC Name |

6-fluoro-1-(4-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FN3O/c1-28-17-12-10-16(11-13-17)27-23-18-8-5-9-20(24)22(18)25-14-19(23)21(26-27)15-6-3-2-4-7-15/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBBLBVYXLVHNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole-2-thiol](/img/structure/B2774872.png)

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile](/img/structure/B2774873.png)

![(Z)-methyl 2-(1-(3-((3-(sec-butyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2774877.png)

![3-{[(Benzyloxy)carbonyl]amino}-3-(2-thienyl)-propanoic acid](/img/structure/B2774883.png)

![2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-5-[(2,5-dimethylphenyl)methoxy]pyran-4-one](/img/structure/B2774885.png)

![9-(4-ethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-thienyl)methanone](/img/structure/B2774891.png)